4-Chloro-5-(pyrrolidin-1-yl)-1H-imidazole
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Overview
Description
4-Chloro-5-(pyrrolidin-1-yl)-1H-imidazole is a heterocyclic compound that contains both chlorine and pyrrolidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(pyrrolidin-1-yl)-1H-imidazole typically involves the reaction of 4-chloroimidazole with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(pyrrolidin-1-yl)-1H-imidazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The imidazole ring can participate in redox reactions.
Substitution Reactions: The pyrrolidine group can be modified through various substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the imidazole ring .
Scientific Research Applications
4-Chloro-5-(pyrrolidin-1-yl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(pyrrolidin-1-yl)-1H-imidazole involves its interaction with specific molecular targets. The chlorine and pyrrolidine groups can participate in various binding interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-imidazole: Lacks the pyrrolidine group, making it less versatile in certain applications.
5-(Pyrrolidin-1-yl)-1H-imidazole: Lacks the chlorine atom, which can affect its reactivity and binding properties.
4-Chloro-5-(morpholin-1-yl)-1H-imidazole: Contains a morpholine group instead of pyrrolidine, leading to different chemical and biological properties.
Uniqueness
4-Chloro-5-(pyrrolidin-1-yl)-1H-imidazole is unique due to the presence of both chlorine and pyrrolidine groups, which confer distinct reactivity and binding characteristics. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H10ClN3 |
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Molecular Weight |
171.63 g/mol |
IUPAC Name |
5-chloro-4-pyrrolidin-1-yl-1H-imidazole |
InChI |
InChI=1S/C7H10ClN3/c8-6-7(10-5-9-6)11-3-1-2-4-11/h5H,1-4H2,(H,9,10) |
InChI Key |
GESVUBFGQIMRGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(NC=N2)Cl |
Origin of Product |
United States |
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